Raloxifene

Overview

Description

Raloxifene is a selective estrogen receptor modulator (SERM) approved for osteoporosis prevention and treatment in postmenopausal women and breast cancer risk reduction in high-risk populations. It acts as an estrogen agonist in bone and cardiovascular systems while antagonizing estrogen effects in breast and endometrial tissues . Mechanistically, this compound binds to estrogen receptors (ERs), modulating transcriptional activity in a tissue-specific manner. Clinical trials, such as the Multiple Outcomes of this compound Evaluation (MORE) study, demonstrated its efficacy in reducing vertebral fractures by 30–50% . However, its effects on nonvertebral fractures and cardiovascular outcomes remain less definitive .

Preparation Methods

The synthesis of raloxifene typically involves the Friedel-Crafts acylation of 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride, followed by the deprotection of the methane sulfonyl group of 6-methylsulfonyloxy-2-[4-methylsulfonyloxy)phenyl]benzothiophene . This process is carried out under base conditions in water, making it an environmentally friendly method . Industrial production methods focus on optimizing yield and purity while minimizing the use of hazardous chemicals and solvents .

Chemical Reactions Analysis

Raloxifene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

Substitution: Substitution reactions can occur at different positions on the benzothiophene ring.

Common reagents used in these reactions include thionyl chloride for acylation and various bases for deprotection . The major products formed from these reactions are typically intermediates used in further synthesis steps .

Scientific Research Applications

Raloxifene in Osteoporosis Treatment

Mechanism of Action

this compound mimics estrogen's beneficial effects on bone without the associated risks of estrogen therapy on breast and uterine tissues. It selectively binds to estrogen receptors, enhancing bone density and reducing bone turnover rates.

Clinical Efficacy

- Bone Density Improvement : Studies indicate that this compound significantly increases bone mineral density in postmenopausal women. The Multiple Outcomes of this compound Evaluation (MORE) trial found a 30% to 50% reduction in vertebral fracture risk after 36 months of treatment .

- Long-term Effects : Continued use has shown sustained benefits in maintaining bone density and reducing fracture risk over extended periods .

Data Table: Effects of this compound on Bone Health

This compound for Breast Cancer Prevention

Risk Reduction

this compound has been shown to significantly lower the risk of invasive breast cancer among postmenopausal women, particularly those with osteoporosis. The MORE trial reported a 76% reduction in breast cancer incidence over three years .

Data Table: this compound's Impact on Breast Cancer Risk

Emerging Applications: COVID-19 Treatment

Recent studies have suggested that this compound may also have potential applications in treating COVID-19 due to its ability to modulate viral replication mechanisms. A phase 2 randomized trial indicated that this compound could reduce the severity of symptoms associated with COVID-19 infection .

Case Study Insights

Mechanism of Action

Raloxifene acts as both an estrogen agonist and antagonist by binding to estrogen receptors in a tissue-specific manner . In bone tissue, it mimics estrogen, helping to maintain bone density. In breast and uterine tissues, it acts as an antiestrogen, reducing the risk of cancer . The molecular targets include estrogen receptor alpha and estrogen receptor beta, and the pathways involved are related to bone metabolism and cancer prevention .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Raloxifene vs. Tamoxifen

Tamoxifen, another SERM, is widely used for breast cancer prevention and treatment. The STAR trial (Study of Tamoxifen and this compound) provides critical comparative insights:

This compound exhibits a more favorable safety profile, particularly regarding thromboembolic and uterine risks, but shares similar oncologic and skeletal benefits with tamoxifen .

This compound vs. Bisphosphonates

Bisphosphonates (e.g., alendronate) are first-line osteoporosis therapies. Key distinctions include:

- Mechanism : this compound modulates ERs to inhibit osteoclast activity and stimulate osteoblast differentiation , whereas bisphosphonates directly induce osteoclast apoptosis.

- Efficacy: Bisphosphonates reduce both vertebral and nonvertebral fractures (RRR ~40–60%), while this compound primarily targets vertebral fractures .

- Safety: this compound avoids bisphosphonate-associated jaw osteonecrosis and atypical femoral fractures but increases venous thrombosis risk .

- Special Populations : In diabetic women, this compound’s fracture reduction efficacy parallels bisphosphonates, suggesting comparable utility in metabolic bone disorders .

This compound vs. Estrogen Therapy

Estrogen therapy (ET) remains a benchmark for menopausal symptom relief but carries distinct risks:

| Parameter | This compound | Estrogen Therapy |

|---|---|---|

| Endometrial Safety | Neutral | Increased hyperplasia/cancer |

| Breast Cancer Risk | Reduced (ER+ tumors) | Increased risk with long-term use |

| Cardiovascular Effects | Neutral/Modest LDL reduction | Mixed effects (early harm, late benefit) |

| Vasomotor Symptoms | Exacerbates hot flashes | Effective relief |

| Bone Benefits | Vertebral fracture reduction | Superior BMD gains |

Combining this compound with low-dose estrogen may mitigate vasomotor symptoms while preserving skeletal benefits, though thrombosis risks persist .

Pharmacokinetic and Pharmacogenetic Considerations

- Drug-Drug Interactions: this compound undergoes enterohepatic recycling and glucuronidation via UGT1A1. The UGT1A1 28/28 genotype increases systemic exposure, enhancing bone mineral density but necessitating dose adjustments .

- Enzyme Inhibition : Unlike β-estradiol derivatives, this compound exhibits uncompetitive inhibition of human liver aldehyde oxidase, influencing its metabolic stability .

Emerging Therapeutic Roles and Analog Development

- Oncology : this compound analogs (e.g., Analog E) retain anti-cancer efficacy via aryl hydrocarbon receptor (AhR)-mediated apoptosis, mirroring parental compound tolerability .

- Anti-Estrogenic Activity: this compound potently inhibits zearalenone-induced T47D breast cancer cell proliferation, surpassing tamoxifen in mycotoxin counteraction .

Biological Activity

Raloxifene is a selective estrogen receptor modulator (SERM) that exhibits a range of biological activities, particularly in the context of osteoporosis treatment and potential antiviral effects. This article explores the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by data tables and relevant case studies.

This compound mimics estrogen's beneficial effects on bone tissue while exhibiting antagonistic effects on breast and uterine tissues. It binds to estrogen receptors (ERs), leading to various downstream effects:

- Bone Health : this compound decreases osteoclastic activity, reducing bone resorption by up to 50% and lowering interleukin-6 (IL-6) and tumor necrosis factor α (TNF-α) production .

- Antiviral Activity : Recent studies have shown that this compound possesses antiviral properties against SARS-CoV-2, inhibiting viral replication in vitro. The half-maximal inhibitory concentration (IC50) for viral replication was determined to be 3.3 µM .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Studies and Research Findings

- Osteoporosis Treatment : The Multiple Outcomes of this compound Evaluation (MORE) trial demonstrated that this compound significantly reduces the risk of vertebral fractures in postmenopausal women with osteoporosis. Adherence rates were reported at around 1.32% for osteoporotic fractures within a year post-treatment .

- Antiviral Research : A study characterized this compound's antiviral activity against SARS-CoV-2, showing a dose-dependent reduction in viral titers and intracellular RNA levels. At concentrations of 10 µM and above, the drug exhibited potent inhibitory effects on viral replication, suggesting its potential as an adjunctive therapy during viral infections .

- Inflammatory Response Modulation : this compound has been shown to modulate gene expression related to inflammation. In pulmonary cells, treatment with this compound significantly inhibited the expression of ADAM17, a protein implicated in severe respiratory conditions associated with COVID-19 .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for validating raloxifene purity and detecting related impurities in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is the standard method. Critical parameters include:

- Resolution : ≥2.0 between this compound and its related compound C to ensure separation .

- Tailing factor : ≤2.0 for this compound to confirm symmetrical peak shape .

- Relative standard deviation (RSD) : ≤0.7% for precision in retention time and peak area . Method validation should follow USP guidelines, using EDTA-acetonitrile buffer systems and controlled temperature conditions (25–35°C) .

Q. How does this compound impact bone mineral density (BMD) and fracture risk in postmenopausal osteoporosis?

A meta-analysis of seven randomized trials (1996–2000) showed:

- BMD improvement : +2.51% (lumbar spine), +2.11% (hip) after 2 years vs. placebo .

- Fracture reduction : Relative risk (RR) of vertebral fractures = 0.60 (95% CI: 0.50–0.70), but no significant effect on non-vertebral fractures (RR = 0.92, 95% CI: 0.79–1.07) . Trials required standardized calcium/vitamin D supplementation and excluded women with prior fractures .

Q. What are the key pharmacokinetic challenges of this compound, and how do they influence formulation design?

this compound has low oral bioavailability (2%) due to poor solubility and extensive glucuronidation . Strategies include:

- Cyclodextrin complexes : Hydroxypropyl-β-cyclodextrin improves aqueous solubility by 3–5× via inclusion .

- Transdermal nanotransfersomes : Achieve 6.5 μg/cm²/hour flux with 91% entrapment efficiency, bypassing first-pass metabolism .

Q. How should adverse events (AEs) like hot flashes and thromboembolism be monitored in clinical trials?

- Hot flashes : RR = 1.46 (95% CI: 1.23–1.74) in this compound groups; use validated questionnaires (e.g., MENQOL) .

- Venous thromboembolism (VTE) : RR = 2–4 vs. placebo; screen high-risk patients (age >60, prior VTE) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s cardiovascular (CV) effects across studies?

- MORE trial : No CV benefit in general population but 62% stroke risk reduction in high-risk subgroups .

- RUTH trial : Neutral effects on coronary heart disease (primary endpoint) and stroke (secondary endpoint) . Methodological considerations: Use stratified randomization for baseline CV risk and adjust for competing outcomes in sensitivity analyses .

Q. What experimental designs optimize this compound formulations for enhanced bioavailability?

- Box-Behnken design : Optimizes phospholipid/surfactant ratios and sonication time for nanotransfersomes .

- pH-solubility profiling : Determine pKa values to design pH-responsive cyclodextrin complexes (e.g., hydroxybutenyl-β-cyclodextrin at pH 6.8) .

Q. What are the limitations of murine models in studying this compound’s effects on age-related disc degeneration?

- Tail vs. lumbar disc mechanics : Tail IVDs in mice lack mechanical loading, leading to inconsistent drug distribution and blunted anabolic gene expression (e.g., ER-α upregulation without collagen II induction) .

- Translational relevance : Use larger animal models (e.g., non-human primates) with upright spinal loading .

Q. How does renal function influence this compound’s efficacy in osteoporosis management?

- Mild-moderate CKD : Greater hip BMD improvement vs. normal renal function (post hoc analysis, RR = 1.3, p < 0.05) .

- CKD stage 4–5 : Limited data; avoid extrapolation due to altered drug clearance and uremic toxin interference .

Q. What statistical tools address heterogeneity in meta-analyses of this compound’s long-term outcomes?

- Cochran’s Q test : Assess heterogeneity (e.g., I² < 25% for bone density studies indicates homogeneity) .

- Bayesian modeling : Incorporate WHI trial data on HRT’s CV risks to recalibrate cost-effectiveness models (e.g., incremental cost/QALY = $3,830 in high-risk women) .

Q. Why do sex-specific pharmacodynamic effects of this compound occur in neuropsychiatric disorders?

- Female-specific benefits : In schizophrenia, this compound reduces negative symptoms (Cohen’s d = 0.45, p < 0.01) and improves working memory post-discontinuation, linked to ER-β modulation in prefrontal cortex .

- Male non-response : Null effects in males suggest androgen interference or ER-α/ER-β ratio differences .

Q. Key Methodological Recommendations

- Analytical chemistry : Adhere to USP resolution/RSD thresholds for impurity profiling .

- Clinical trials : Stratify by baseline CV/renal risk and use sex-specific subgroup analyses .

- Formulation development : Apply response surface methodology (RSM) for nanocarrier optimization .

- Meta-analyses : Use Bayesian models to integrate post-WHI data on HRT comparators .

Properties

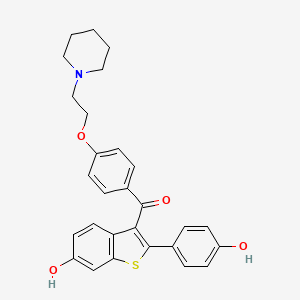

IUPAC Name |

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUITABIAKMVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82640-04-8 (hydrochloride) | |

| Record name | Raloxifene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023550 | |

| Record name | Raloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Raloxifene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 5.12e-04 g/L | |

| Record name | Raloxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raloxifene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from acetone | |

CAS No. |

84449-90-1 | |

| Record name | Raloxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84449-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raloxifene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raloxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | raloxifene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Raloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Raloxifene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RALOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9162EO3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Raloxifene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7460 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Raloxifene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

268-272, 143-147 °C, Crystals from methanol/water; mp: 258 °C; UV max (ethanol): 286 nm (epsilon 32800). Freely soluble in dimethylsulfoxide; sparingly soluble in methanol; slightly soluble in alcohol; very slightly soluble in water, isopropyl alcohol, octanol. Practically insoluble in ether, ethyl acetate /Raloxifene hydrochloride/, 143 - 147 °C | |

| Record name | Raloxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raloxifene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7460 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Raloxifene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.